molecular formula C10H13BFNO4 B6330915 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid CAS No. 2096335-76-9

2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid

Cat. No.: B6330915
CAS No.: 2096335-76-9
M. Wt: 241.03 g/mol
InChI Key: VHVFTUSDJCHIGD-UHFFFAOYSA-N
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Description

2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid is a boronic acid derivative with the molecular formula C10H13BFNO4 and a molecular weight of 241.02 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

The preparation of 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various boronic acid derivatives. The general synthetic route involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of a functional group in the molecule with another group. Common reagents include halogens and nucleophiles.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: The compound is frequently used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.

Scientific Research Applications

2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid include other boronic acids and boronate esters used in Suzuki–Miyaura coupling reactions . These compounds share similar reactivity and applications but may differ in their specific functional groups and molecular structures. Examples include phenylboronic acid and pinacol boronate esters.

Properties

IUPAC Name

[2-fluoro-6-(oxan-4-yloxy)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO4/c12-10-8(11(14)15)1-2-9(13-10)17-7-3-5-16-6-4-7/h1-2,7,14-15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVFTUSDJCHIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC2CCOCC2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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